molecular formula C7H12O2 B13247085 1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde

1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13247085
M. Wt: 128.17 g/mol
InChI Key: WSODYLVHDNOMBL-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ It features a cyclopropane ring substituted with a hydroxypropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst to form the cyclopropane ring. Subsequent hydroformylation introduces the aldehyde group, and hydroxylation adds the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(3-Hydroxypropyl)cyclopropane-1-methanol

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the hydroxypropyl group, making it less soluble and potentially less reactive.

    1-(3-Hydroxypropyl)cyclopropane: Lacks the aldehyde group, limiting its ability to participate in certain chemical reactions.

Uniqueness

1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the hydroxypropyl and aldehyde functional groups

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(3-hydroxypropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c8-5-1-2-7(6-9)3-4-7/h6,8H,1-5H2

InChI Key

WSODYLVHDNOMBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCO)C=O

Origin of Product

United States

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